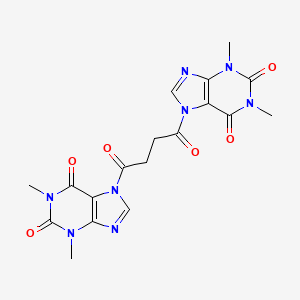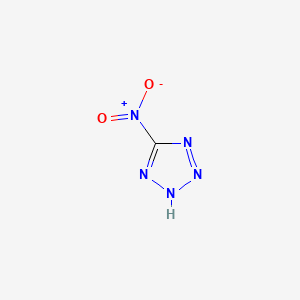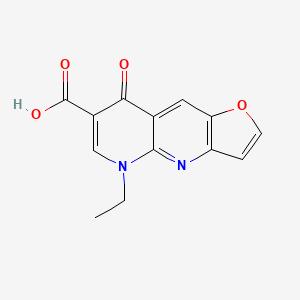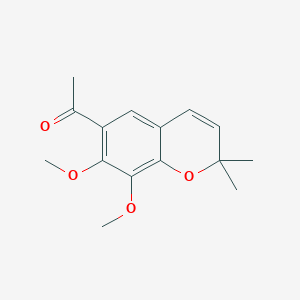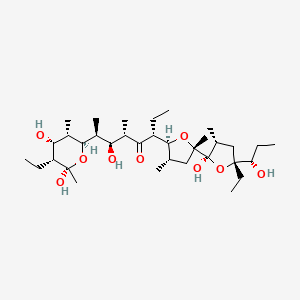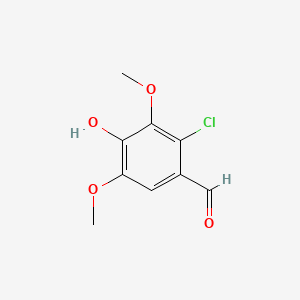
2-Chlorosyringaldehyde
Übersicht
Beschreibung
2-Chlorosyringaldehyde is a chemical compound with the molecular formula C9H9ClO4 . It has an average mass of 216.618 Da and a monoisotopic mass of 216.018936 Da . It is also known by other names such as 2-Chloro-4-hydroxy-3,5-dimethoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Chlorosyringaldehyde consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The detailed 3D structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
2-Chlorosyringaldehyde has a molecular formula of C9H9ClO4, an average mass of 216.618 Da, and a monoisotopic mass of 216.018936 Da . More detailed physical and chemical properties would require specific experimental measurements or computations.Wissenschaftliche Forschungsanwendungen
Biomonitoring of Effluent Exposure : 2-CSA has been identified as a sensitive biomarker for effluent exposure in fish, specifically in the sand flathead species. It's particularly useful for monitoring chlorine dioxide bleached eucalypt pulp effluent. The concentration of its major metabolite, 2-chloro-4-hydroxy-3,5-dimethoxybenzylalcohol (2-CB-OH), in fish bile is influenced by the fish's feeding status, which should be considered in environmental monitoring applications (Brumley et al., 1998).
Molecular Structure Studies : An electron-diffraction study of the molecular structure of 2-chlorobenzaldehyde, a compound similar to 2-CSA, has contributed to understanding the physical characteristics of such compounds. This includes the arrangement of molecules and how different conformers (cis and trans) of the compound are present in various ratios (Schāfer et al., 1976).
Indicator of Bleached Hardwood Effluent : 2-CSA, as a major chlorinated phenol produced in chlorine dioxide bleaching of eucalypt pulp, is used to assess the environmental impact of bleached hardwood effluents. The quantity of its metabolite in fish bile, 2-CB-alcohol, is directly related to the dose of 2-CSA, making it a potential indicator for such environmental monitoring (Haritos et al., 1995).
Instructional Model for Green Chemistry : In a green chemistry context, 2-chlorobenzaldehyde has been used in the Cannizzaro reaction, an important educational model for teaching undergraduate students. This reaction demonstrates the transformation of aldehydes in a solvent-free environment, aligning with green chemistry principles (Phonchaiya et al., 2009).
Formation of Astrobiological Molecules : In astrobiology, the study of the formation of glycolaldehyde and ethylene glycol by surface hydrogenation of CO molecules indicates the potential for complex organic molecule formation in space. This research could indirectly relate to the study of molecules like 2-CSA in interstellar environments (Fedoseev et al., 2015).
Eigenschaften
IUPAC Name |
2-chloro-4-hydroxy-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-3-5(4-11)7(10)9(14-2)8(6)12/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIHRCLOUQZXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072838 | |
| Record name | 2-Chlorosyringaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorosyringaldehyde | |
CAS RN |
76341-69-0 | |
| Record name | Benzaldehyde, 2-chloro-4-hydroxy-3,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076341690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorosyringaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



